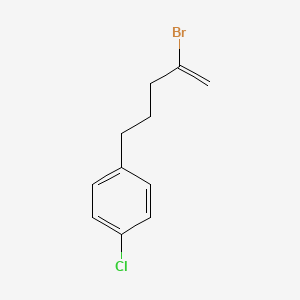

2-Bromo-5-(4-chlorophenyl)-1-pentene

Overview

Description

“2-Bromo-5-(4-chlorophenyl)-1-pentene” is a complex organic compound. It contains a bromine atom and a chlorine atom, which are both halogens, attached to different carbon atoms in the compound. The presence of these halogens and the double bond in the pentene group could make this compound reactive and potentially useful in various chemical reactions .

Molecular Structure Analysis

The molecular structure of “2-Bromo-5-(4-chlorophenyl)-1-pentene” would be characterized by the presence of a bromine atom on the second carbon of the pentene group and a chlorine atom on the fourth carbon of the phenyl group .Chemical Reactions Analysis

The presence of the bromine and chlorine atoms could make this compound a good candidate for various substitution reactions. Additionally, the double bond in the pentene group could undergo addition reactions .Scientific Research Applications

Synthesis of Indole Derivatives

2-Bromo-5-(4-chlorophenyl)-1-pentene: can serve as a precursor in the synthesis of indole derivatives. Indoles are significant in medicinal chemistry due to their presence in compounds with diverse biological activities. For instance, indole derivatives exhibit antiviral, anti-inflammatory, and anticancer properties . The compound’s structure allows for electrophilic substitution reactions that are pivotal in constructing complex indole scaffolds.

Antiviral Agent Development

The bromine and chlorine substituents on the pentene backbone make it a potential candidate for the development of antiviral agents. By modifying the side chains, researchers can synthesize derivatives that may inhibit the replication of RNA and DNA viruses. This is particularly relevant in the search for new treatments against rapidly mutating viral pathogens .

Anti-inflammatory Applications

Compounds derived from 2-Bromo-5-(4-chlorophenyl)-1-pentene could be explored for their anti-inflammatory effects. The structural flexibility allows for the creation of molecules that can interfere with inflammatory pathways, potentially leading to new classes of anti-inflammatory medications .

Anticancer Research

The halogenated nature of this compound suggests its use in anticancer research. Halogen atoms are often involved in forming bonds with biological targets, which can be exploited to design drugs that selectively target cancer cells, minimizing damage to healthy tissues .

Antioxidant Properties

Derivatives of 2-Bromo-5-(4-chlorophenyl)-1-pentene may possess antioxidant properties. By scavenging free radicals, these compounds could contribute to the prevention of oxidative stress-related diseases, including neurodegenerative disorders .

Antibacterial Activity

The compound’s structure is conducive to modifications that can enhance its antibacterial activity. It could be used to synthesize new molecules with potent efficacy against bacterial strains, including drug-resistant varieties, which is a growing concern in global health .

Molecular Structure Analysis

2-Bromo-5-(4-chlorophenyl)-1-pentene: can be used in molecular structure investigations. Through techniques like Density Functional Theory (DFT) and X-ray analysis, researchers can gain insights into the electronic and spatial configuration of its derivatives, which is crucial for understanding their reactivity and interaction with biological targets .

Nitric Oxide Scavenging

Research indicates that derivatives of this compound could be effective in nitric oxide scavenging. This application is significant in conditions where nitric oxide plays a detrimental role, such as in inflammatory diseases .

Mechanism of Action

Safety and Hazards

properties

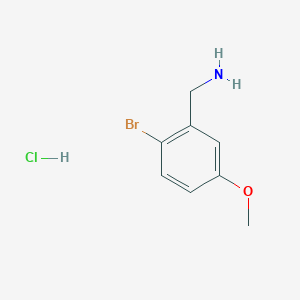

IUPAC Name |

1-(4-bromopent-4-enyl)-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrCl/c1-9(12)3-2-4-10-5-7-11(13)8-6-10/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCZAQPVBDFBKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCC1=CC=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Cyanomethyl)-3-[(ethoxycarbonyl)amino]pyridin-1-ium chloride](/img/structure/B1520967.png)

![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride](/img/structure/B1520970.png)

![1-[2-(Phenylsulfanyl)ethyl]piperazine dihydrochloride](/img/structure/B1520978.png)

![[2-(Tert-butoxy)pyridin-4-yl]methanamine](/img/structure/B1520982.png)

![tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1520989.png)

![4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520990.png)